![molecular formula C7H4Br2FNO2 B6310362 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene CAS No. 135792-33-5](/img/structure/B6310362.png)
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene
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Overview
Description
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene (DBMNFB) is a fluorinated nitrobenzene derivative that has been used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of 140.5°C and a melting point of -45°C. DBMNFB is a useful reagent for a variety of synthetic transformations, including oxidation, reduction, and hydrolysis. It has also been used for the synthesis of various compounds, such as nitroaromatics, halogenated hydrocarbons, and heterocyclic compounds.
Scientific Research Applications
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene has been used in a variety of scientific research applications. It has been used in the synthesis of nitroaromatics, halogenated hydrocarbons, and heterocyclic compounds. It has also been used in the synthesis of organic dyes, organic pigments, and pharmaceuticals. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism of Action
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene is a strong oxidizing agent and can be used to oxidize a variety of organic compounds. It can also be used to reduce a variety of organic compounds. The exact mechanism of action of this compound is not fully understood, but it is believed to involve a redox reaction in which electrons are transferred between molecules.
Biochemical and Physiological Effects
This compound is a volatile liquid and can easily evaporate at room temperature. It is also highly flammable and can cause irritation to the skin and eyes. In addition, it is toxic and can cause damage to the liver, kidneys, and nervous system. It is not recommended for use in laboratory experiments involving humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene in laboratory experiments is its ability to undergo a variety of synthetic transformations, including oxidation, reduction, and hydrolysis. It is also relatively easy to synthesize and is relatively inexpensive. However, it is highly flammable and can easily evaporate at room temperature. In addition, it is toxic and can cause damage to the liver, kidneys, and nervous system. Therefore, it is not recommended for use in laboratory experiments involving humans or animals.
Future Directions
The future directions of 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. In addition, further research is needed into the safety and toxicity of this compound in laboratory experiments. Finally, further research is needed into the potential uses of this compound in industrial processes, such as the production of pharmaceuticals and polymers.
Synthesis Methods
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene can be synthesized through a variety of methods, including direct fluorination, nitration, and bromination. The direct fluorination method involves the reaction of a fluorinated hydrocarbon with a nitrating agent, such as nitric acid, to produce the desired product. The nitration method involves the reaction of a nitrating agent, such as nitric acid, with a brominated hydrocarbon to produce the desired product. The bromination method involves the reaction of a brominating agent, such as bromine, with a fluorinated hydrocarbon to produce the desired product.
properties
IUPAC Name |
2,4-dibromo-1-fluoro-5-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c1-3-2-4(10)6(9)7(5(3)8)11(12)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEFVIUWBAPHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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